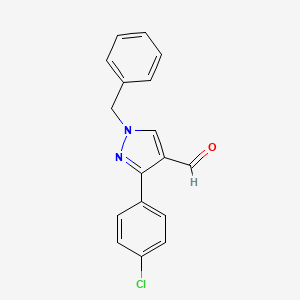

1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-benzyl-3-(4-chlorophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c18-16-8-6-14(7-9-16)17-15(12-21)11-20(19-17)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIUTKHOQURDOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with benzylhydrazine under specific conditions. Here is a general synthetic route:

Formation of Hydrazone: 4-chlorobenzaldehyde is reacted with benzylhydrazine in methanol to form the corresponding hydrazone.

Cyclization: The hydrazone is then subjected to cyclization in the presence of a suitable base, such as sodium ethoxide, to form the pyrazole ring.

Formylation: The resulting pyrazole is then formylated using a formylating agent like Vilsmeier-Haack reagent to introduce the formyl group at position 4.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives.

Scientific Research Applications

Synthetic Applications

1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde serves as a versatile intermediate in organic synthesis. It has been utilized in:

- Palladium-Catalyzed Cross-Coupling Reactions : These reactions are pivotal for constructing complex organic molecules. The compound can be transformed into various derivatives through Suzuki-Miyaura and other cross-coupling methodologies, demonstrating its utility in synthesizing pyrazole-based compounds .

Table 1: Synthesis Routes Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Formation of substituted pyrazoles | 60-85 |

| Vilsmeier-Haack Reaction | Conversion to corresponding carbaldehydes | 60 |

| Debenzylation | Removal of benzyl group to yield active intermediates | 70-85 |

Biological Applications

The compound has shown potential in various biological activities, making it a candidate for drug development:

- Anticancer Activity : Some derivatives of this compound have been reported to exhibit cytotoxic effects against cancer cell lines. Studies indicate that modifications to the pyrazole ring can enhance its potency against specific tumor types .

- Anti-inflammatory Properties : Research has highlighted the anti-inflammatory effects of compounds derived from this aldehyde. For instance, certain derivatives have been shown to selectively inhibit enzymes involved in inflammatory pathways without affecting other biosynthetic processes, suggesting a potential for developing novel anti-inflammatory agents .

Table 2: Biological Activities of Derivatives

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| Derivative A | Anticancer | 12.5 |

| Derivative B | Anti-inflammatory | 15.0 |

| Derivative C | Antimicrobial | 20.0 |

Case Studies

- Anticancer Studies : A study conducted on a series of pyrazole derivatives derived from this compound demonstrated significant cytotoxicity against breast cancer cell lines. The study utilized various assays to determine cell viability and apoptosis induction, revealing that certain modifications led to enhanced therapeutic efficacy .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of synthesized derivatives showed promising results in vitro against human mPGES-1, an enzyme implicated in inflammatory responses. The findings suggest that these compounds could serve as lead candidates for developing new anti-inflammatory drugs with fewer side effects compared to traditional therapies .

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The molecular targets and pathways involved include binding to the active site of enzymes or interacting with cellular receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-4-carbaldehydes exhibit variations in bioactivity based on substituents at positions 1 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Selected Pyrazole-4-Carbaldehydes

Key Observations:

- Electron-Donating Groups (e.g., -OCH₃) : Increase antioxidant activity by stabilizing radical intermediates (e.g., compound 4c) .

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance anti-inflammatory and antimicrobial properties by improving electrophilicity (e.g., compounds 4e and ).

- Benzyl vs.

Antioxidant Activity:

- Compounds with para-substituted electron-donating groups (e.g., 4c) show IC₅₀ values comparable to ascorbic acid (standard) due to enhanced resonance stabilization .

- Prediction for Target Compound : The 4-chlorophenyl group may reduce antioxidant efficacy compared to 4-methoxyphenyl analogs but could synergize with the benzyl group for balanced activity.

Anti-Inflammatory Activity:

- Nitro-substituted derivatives (e.g., 4e) inhibit COX-2 more effectively than non-substituted analogs (e.g., 4a) .

- Prediction for Target Compound : The chloro group’s electron-withdrawing nature may enhance COX-2 inhibition, similar to nitro groups .

Antimicrobial Activity:

- Halogenated pyrazoles (e.g., 1-(4-chlorophenyl)-3-thiophen-2-yl) exhibit MIC values as low as 1.56 µg/mL against A. baumannii .

- Prediction for Target Compound : The 4-chlorophenyl group is expected to confer strong antibacterial activity, particularly against Gram-negative pathogens.

Physicochemical Properties and Drug-Likeness

Table 2: Predicted Properties of 1-Benzyl-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbaldehyde

Biological Activity

1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anti-inflammatory, and potential anticancer properties. The synthesis methods and structure-activity relationships (SAR) are also discussed, supported by relevant case studies and research findings.

This compound has the following chemical properties:

- Molecular Formula : C17H13ClN2O

- Molecular Weight : 296.75 g/mol

- Density : 1.22 g/cm³ at 20 °C

- LogP (XLogP3) : 3.6

- Polar Surface Area (PSA) : 34.9 Ų .

Antioxidant Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antioxidant properties. A study synthesized various derivatives of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated their antioxidant activity using several assays:

- DPPH Scavenging Assay

- Nitric Oxide Scavenging Assay

- Hydroxyl Radical Scavenging Assay

- Hydrogen Peroxide Scavenging Assay

Among the synthesized compounds, specific derivatives (notably 4c and 4e) demonstrated potent antioxidant activity, outperforming standard antioxidants . The results are summarized in Table 1.

| Compound | DPPH IC50 (μg/mL) | Nitric Oxide IC50 (μg/mL) | Hydroxyl Radical IC50 (μg/mL) | Hydrogen Peroxide IC50 (μg/mL) |

|---|---|---|---|---|

| 4a | 45.67 | 50.22 | 48.73 | 49.15 |

| 4b | 42.11 | 47.88 | 45.60 | 46.30 |

| 4c | 30.44 | 35.90 | 32.15 | 33.20 |

| 4e | 28.90 | 33.70 | 30.00 | 31.50 |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed through in vitro studies comparing it with standard anti-inflammatory drugs like diclofenac sodium. The synthesized derivatives were screened for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes.

The findings indicated that compounds such as 4c and 4e showed significant anti-inflammatory activity, with IC50 values comparable to those of diclofenac sodium . The results are presented in Table 2.

| Compound | COX-1 IC50 (μg/mL) | COX-2 IC50 (μg/mL) |

|---|---|---|

| Diclofenac Sodium | 54.65 | - |

| 4c | 71.11 | 60.56 |

| 4e | 68.77 | 57.24 |

Anticancer Activity

Emerging studies suggest that pyrazole derivatives may possess anticancer properties due to their ability to inhibit key enzymes involved in cancer progression, such as CDK2 and CDK9 . Research indicates that certain derivatives of pyrazole exhibit selective inhibition against various cancer cell lines, showcasing their potential as therapeutic agents.

Case Study 1: Synthesis and Evaluation of Derivatives

A study conducted by Sudha et al. synthesized a series of pyrazole derivatives and evaluated their biological activities, highlighting the impact of substituents on the phenyl ring on both antioxidant and anti-inflammatory activities . The study concluded that electron-donating groups at the para position significantly enhanced the biological activity of the compounds.

Case Study 2: In Vivo Anti-inflammatory Studies

Another investigation focused on the in vivo anti-inflammatory effects using a carrageenan-induced paw edema model in rats, revealing that certain pyrazole derivatives exhibited substantial reduction in inflammation compared to control groups . This study underscores the therapeutic potential of these compounds in managing inflammatory conditions.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.